

# Application Notes and Protocols: Lewis X in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Lewis X tetrasaccharide |           |
| Cat. No.:            | B12362433               | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Lewis X (LeX) antigen, a carbohydrate structure also known as CD15, is a key player in cell adhesion and recognition processes.[1] Its expression is often upregulated in various cancers, including adenocarcinomas and leukemias, where it is considered a tumor-associated carbohydrate antigen (TACA).[1][2][3] This aberrant expression on cancer cells is linked to tumor progression, metastasis, and a poor prognosis for patients.[2][3][4] The role of LeX in mediating cancer cell adhesion to endothelial cells via selectin interactions makes it a compelling target for cancer immunotherapy.[1][5][6][7] This document provides an overview of the applications of LeX in cancer immunotherapy research, along with detailed protocols for its detection and for the generation of LeX-targeting immunotherapies.

# **Applications in Cancer Immunotherapy Research**

The unique expression pattern of Lewis X on tumor cells presents several opportunities for therapeutic intervention.

 Biomarker for Diagnosis and Prognosis: Elevated levels of LeX and its sialylated form, sialyl Lewis X (sLeX), on tumor cells and in the serum of cancer patients correlate with tumor stage, recurrence, and overall survival.[3][4] This makes LeX a valuable biomarker for cancer diagnosis, prognosis, and monitoring disease progression.[2][8]



- Target for Antibody-Based Therapies: The tumor-specific expression of LeX makes it an
  attractive target for monoclonal antibody (mAb)-based therapies.[9][10] These antibodies can
  induce tumor cell death through mechanisms like antibody-dependent cell-mediated
  cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[11][12]
- Chimeric Antigen Receptor (CAR) T-Cell Therapy: T-cells can be genetically engineered to
  express chimeric antigen receptors (CARs) that recognize and target LeX-positive cancer
  cells.[13][14][15][16] This approach has shown promise in preclinical models for various
  cancers.
- Cancer Vaccines: LeX can be used as an antigen in cancer vaccines to stimulate an immune response against tumor cells.[11][12] Conjugating LeX to a carrier protein can enhance its immunogenicity.[11]

# **Quantitative Data Summary**

The expression of Lewis X and its association with clinical outcomes have been quantified in numerous studies. The following tables summarize some of this key data.

Table 1: Expression of Lewis X/sialyl Lewis X in Various Cancers



| Cancer Type                       | Positive<br>Expression (%)         | Correlation with Poor Prognosis | Reference(s) |
|-----------------------------------|------------------------------------|---------------------------------|--------------|
| Colorectal Carcinoma              | High                               | Yes                             | [4][6]       |
| Breast Cancer                     | High in ER-positive tumors         | Associated with bone metastasis | [17]         |
| Gastric Cancer                    | 12.7% (serum)                      | Associated with metastasis      | [18]         |
| Pancreatic Cancer                 | High                               | Yes                             | [7]          |
| Non-small cell lung cancer        | High                               | Yes                             | [4]          |
| Hodgkin's Disease                 | High (on Reed-<br>Sternberg cells) | Diagnostic marker               | [3]          |
| Acute Nonlymphocytic<br>Leukemias | High                               | -                               | [3]          |

Table 2: Prognostic Significance of sialyl Lewis X (sLeX) Overexpression

| Prognostic Factor     | Hazard Ratio (95%<br>CI) | Significance | Reference(s) |
|-----------------------|--------------------------|--------------|--------------|
| Overall Survival      | 3.11 (2.25–4.32)         | Significant  | [4]          |
| Lymphatic Invasion    | Significantly related    | Significant  | [4]          |
| Venous Invasion       | Significantly related    | Significant  | [4]          |
| Tumor Stage (T, N, M) | Significantly related    | Significant  | [4]          |
| Recurrence            | Significantly related    | Significant  | [4]          |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate study of Lewis  $\boldsymbol{X}$  in a research setting.



# Protocol 1: Immunohistochemical (IHC) Staining of Lewis X in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting LeX antigen in tissue samples.

#### Materials:

- FFPE tissue sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[19][20]
- Hydrogen peroxide (3%) for blocking endogenous peroxidase[21]
- Blocking buffer (e.g., 10% normal goat serum in PBS)[20]
- Primary antibody: Anti-Lewis X monoclonal antibody[10]
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen solution
- Hematoxylin for counterstaining
- Mounting medium

#### Procedure:

- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 10 minutes).[21]
  - Immerse in 100% ethanol (2 x 10 minutes).[21]



- Immerse in 95% ethanol (5 minutes).[21]
- Immerse in 70% ethanol (5 minutes).[21]
- Rinse with distilled water.[21]
- Antigen Retrieval:
  - Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).[20]
  - Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[21]
  - Allow slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
  - Wash with PBS (3 x 5 minutes).
  - Block non-specific binding with blocking buffer for 1 hour at room temperature.
  - Incubate with anti-Lewis X primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash with PBS (3 x 5 minutes).
  - Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
  - Wash with PBS (3 x 5 minutes).
  - Incubate with Streptavidin-HRP for 30 minutes at room temperature.
  - Wash with PBS (3 x 5 minutes).
  - Develop with DAB solution until desired stain intensity is reached.
  - Rinse with distilled water to stop the reaction.
- Counterstaining and Mounting:



- Counterstain with Hematoxylin for 1-2 minutes.[22]
- Rinse with running tap water.
- Dehydrate through graded ethanol and xylene.[22]
- Mount with a permanent mounting medium.

# Protocol 2: Flow Cytometry for Lewis X Detection on Cancer Cells

This protocol is for quantifying the surface expression of LeX on single-cell suspensions.

#### Materials:

- Single-cell suspension of cancer cells
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
- Primary antibody: FITC- or PE-conjugated anti-Lewis X monoclonal antibody
- Isotype control antibody
- · Propidium Iodide (PI) or other viability dye
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Harvest cells and wash twice with cold FACS buffer.
  - Resuspend cells to a concentration of 1x10<sup>6</sup> cells/mL in FACS buffer.
- Staining:
  - Aliquot 100 μL of cell suspension into flow cytometry tubes.



- Add the conjugated anti-Lewis X antibody or isotype control to the respective tubes.
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with 2 mL of cold FACS buffer.
- Resuspend the cell pellet in 500 μL of FACS buffer.
- Analysis:
  - Add a viability dye (e.g., PI) just before analysis to exclude dead cells.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software to determine the percentage of LeX-positive cells and the mean fluorescence intensity.[23][24]

# **Protocol 3: Generation of Lewis X-Targeting CAR-T Cells**

This protocol provides a general workflow for producing LeX-specific CAR-T cells for preclinical research.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs)
- T-cell isolation kit
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- · Lentiviral or retroviral vector encoding the anti-Lewis X CAR
- T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
- Transduction enhancers (e.g., Polybrene)

#### Procedure:

T-Cell Isolation and Activation:



- Isolate T-cells from PBMCs using a negative selection kit.
- Activate T-cells with anti-CD3/CD28 beads in T-cell culture medium.

#### Transduction:

- After 24-48 hours of activation, transduce the T-cells with the anti-Lewis X CAR viral vector in the presence of a transduction enhancer.
- Centrifuge the plate (spinoculation) to increase transduction efficiency.
- Incubate for 24 hours.

#### Expansion:

- Remove the viral vector and resuspend the cells in fresh T-cell culture medium with IL-2.
- Expand the CAR-T cells for 10-14 days, monitoring cell viability and expansion rate.
- · Verification of CAR Expression:
  - Confirm CAR expression on the T-cell surface using flow cytometry with a CAR-specific antibody or a protein L-based staining method.

#### Functional Assays:

- Perform in vitro cytotoxicity assays (e.g., chromium release assay) using LeX-positive cancer cells as targets to evaluate the killing capacity of the CAR-T cells.[15]
- Measure cytokine release (e.g., IFN-γ, IL-2) by ELISA or flow cytometry upon co-culture with target cells.

# **Visualizations: Signaling Pathways and Workflows**

Diagrams created using Graphviz to illustrate key concepts.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl-Lewis X Wikipedia [en.wikipedia.org]
- 4. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 6. Carbohydrate-mediated cell adhesion in cancer metastasis and angiogenesis ProQuest [proquest.com]
- 7. Interactions between endothelial selectins and cancer cells regulate metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

## Methodological & Application





- 9. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Lewis X Monoclonal Antibody Amerigo Scientific [amerigoscientific.com]
- 11. Comparative immunological studies of tumor-associated Lewis X, Lewis Y, and KH-1 antigens PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evidence of the Efficacy of Lewis Y Car T Cells in Patient-Derived Models of Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Sialyl Lewis(x)-I (SLX) as a tumor-associated carbohydrate antigen in sera in patients with gastric and colorectal cancer--evaluation according to clinico-pathological factors] PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labpages2.moffitt.org [labpages2.moffitt.org]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific SG [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. researchgate.net [researchgate.net]
- 24. Flow cytometric analysis of sialyl Lewis A antigen on human cancer cells by using F(ab')2µ fragments prepared from a mouse IgM monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Lewis X in Cancer Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362433#application-of-lewis-x-in-cancer-immunotherapy-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com